molecular formula C8H8N4O B2859837 (NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine CAS No. 2413937-18-3

(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine

Cat. No. B2859837
CAS RN: 2413937-18-3
M. Wt: 176.179
InChI Key: OMUDXSKAUPNPLB-UHFFFAOYSA-N
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Description

“(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine scaffold, which is a dominant motif of many drugs .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds like 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Other derivatives of this class of compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be analyzed using various spectroscopic techniques, including NMR . The structure can also be determined using ORTEP drawings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions . The reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined using various techniques. For instance, the density and pKa can be predicted .

Scientific Research Applications

Synthesis of Substituted Pyrazoles

  • Research has shown the synthesis of novel N-arylpyrazole-containing enaminones, which react with compounds like hydroxylamine hydrochloride to yield pyrazolylisoxazoles. These compounds have demonstrated potential in antitumor and antimicrobial activities (Riyadh, 2011).

Potentiation of Drug Effects

  • 6-Substituted purines, when administered with a xanthine oxidase inhibitor like 4-hydroxypyrazolo[3,4-d]pyrimidine, showed a marked decrease in the metabolic oxidation of drugs like 6-mercaptopurine. This potentiation of drug effects is significant in trials against certain carcinomas and in modulating immune responses (Elion et al., 1963).

Inhibition of Hyperuricemia

  • Allopurinol, a compound structurally similar to (NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine, has been effective in treating or preventing hyperuricemia in children with neoplastic diseases. It works by reducing uric acid levels and preventing uric acid nephropathy (Krakoff & Murphy, 1968).

Synthesis and Tautomerism Studies

  • Studies have been conducted on the synthesis and tautomerism of compounds like 2-hydroxypyrazolo[1,5-a]pyridine, which are chemically related. These studies contribute to a deeper understanding of the chemical behavior and potential applications of similar compounds (Ochi et al., 1976).

Development of Cognitive Impairment Treatments

  • Research involving the synthesis and study of 3-aminopyrazolo[3,4-d]pyrimidinones, which share structural features with the compound , has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors are being considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new synthetic methodologies and the exploration of their therapeutic potential . They have shown promise as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents .

properties

IUPAC Name

(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-2-8-9-3-7(4-10-13)5-12(8)11-6/h2-5,13H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUDXSKAUPNPLB-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine

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